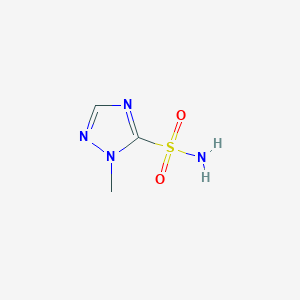![molecular formula C12H14O2 B12890507 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol This compound is characterized by a unique bicyclic structure that includes a furan ring fused to a cyclooctane ring
Métodos De Preparación
The synthesis of 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable cyclooctane derivative with a furan derivative in the presence of a catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases. Further research is needed to fully elucidate its medicinal properties.
Mecanismo De Acción
The mechanism by which 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be compared with other similar compounds, such as:
1-(Furan-2-yl)ethanone: This compound has a simpler structure with a single furan ring and is used as a flavoring agent and intermediate in organic synthesis.
2-Acetylfuran: Similar to 1-(Furan-2-yl)ethanone, this compound is used in the food industry and as a precursor in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-[(5Z,7E,9E)-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl]ethanone |
InChI |
InChI=1S/C12H14O2/c1-9(13)10-3-2-4-11-7-8-14-12(11)6-5-10/h2-3,5-6,11H,4,7-8H2,1H3/b3-2-,10-5+,12-6+ |
Clave InChI |
NYLAVYDNWOFGHV-QYYVKADASA-N |
SMILES isomérico |
CC(=O)/C/1=C/C=C/2\C(CCO2)C/C=C1 |
SMILES canónico |
CC(=O)C1=CC=C2C(CCO2)CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
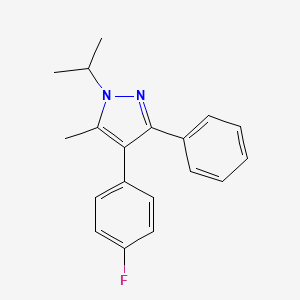
![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
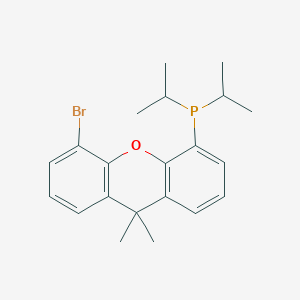
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
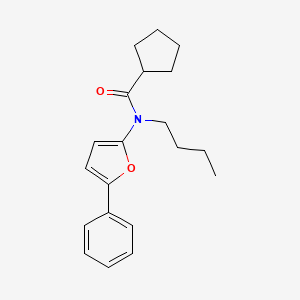
![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)

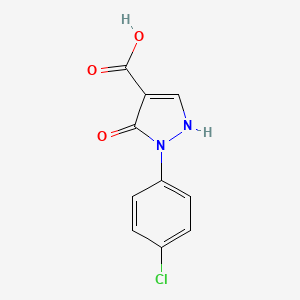
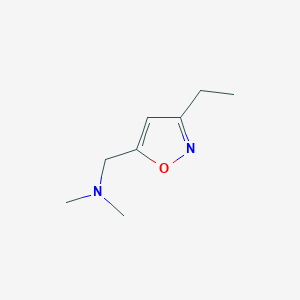
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)


